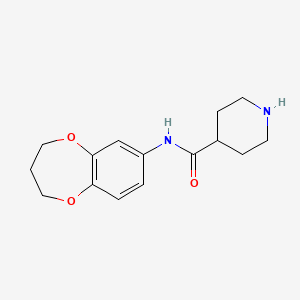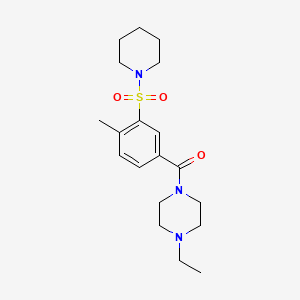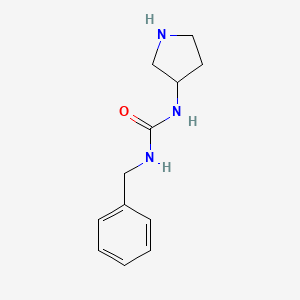![molecular formula C17H18N4 B7464976 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PDP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to interact with multiple targets in the brain. This compound has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has also been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to interact with the sigma-1 receptor, which is involved in the regulation of neuroplasticity and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific target it interacts with. This compound has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. This compound has also been shown to increase serotonin levels in the brain, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to increase neuroplasticity and cell survival, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its high potency and selectivity for its targets. This makes it a useful tool for investigating the role of specific targets in disease pathology. However, one of the limitations of this compound is its complex synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of interest is the development of this compound as a therapeutic agent for the treatment of Parkinson's disease. This compound has shown promising results in preclinical studies as a potential treatment for the motor symptoms of Parkinson's disease. Another area of interest is the development of this compound as a potential treatment for depression and anxiety disorders. This compound has been shown to increase serotonin levels in the brain, which is a target for current antidepressant medications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that starts with the reaction of 4-phenylpiperidine with ethyl 2-oxo-4-phenylbutyrate to form 4-(4-phenylpiperidin-1-yl)but-2-enoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been the subject of numerous preclinical studies that have investigated its potential applications in drug development. This compound has been shown to have activity against various targets, including the dopamine D2 receptor, the serotonin transporter, and the sigma-1 receptor. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-7-10-21(11-8-14)17-15-6-9-18-16(15)19-12-20-17/h1-6,9,12,14H,7-8,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUPYKQZMBLHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)




![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
